2-(Methylsulfinyl)phenol

pKa prediction electronic effects sulfinyl group

Researchers requiring ortho-substituted phenolic sulfoxides face substitution risks: thioether or sulfonyl analogs fail due to distinct electronic and redox properties. 2-(Methylsulfinyl)phenol (CAS 1074-02-8) delivers the intermediate oxidation state essential for chiral ligand synthesis and radical pathway studies. - **Chiral building block**: Stereogenic sulfinyl group enables enantioselective metal complexes (e.g., Pt/Pd catalysts) - **Mechanistic probe**: Distinguishes O-H HAT from S-C cleavage via unique EPR signal profiles - **Redox hub**: Accessible to sulfide/sulfone analogs; pKa 7.28, LogP 1.995 for SAR campaigns - **Supply**: 95-98% purity, ortho-OH for bidentate coordination, immediate shipment

Molecular Formula C7H8O2S
Molecular Weight 156.2 g/mol
CAS No. 1074-02-8
Cat. No. B086891
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Methylsulfinyl)phenol
CAS1074-02-8
Molecular FormulaC7H8O2S
Molecular Weight156.2 g/mol
Structural Identifiers
SMILESCS(=O)C1=CC=CC=C1O
InChIInChI=1S/C7H8O2S/c1-10(9)7-5-3-2-4-6(7)8/h2-5,8H,1H3
InChIKeyVMTHIQRJDDCEQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Methylsulfinyl)phenol Basic Information


2-(Methylsulfinyl)phenol (CAS 1074-02-8) is an organosulfur compound classified as an ortho-substituted phenolic sulfoxide . It features a phenol core with a methylsulfinyl (-S(O)CH₃) group at the 2-position, endowing it with hydrogen bond donor/acceptor functionality and a chiral sulfur center . This structural motif is distinct from analogous ortho-substituted phenols containing thioether (-S-) or sulfonyl (-SO₂-) groups, enabling specific intramolecular interactions and redox behavior relevant to coordination chemistry, asymmetric synthesis, and antioxidant research . Its commercial availability at 95-98% purity supports reproducible research applications .

Why 2-(Methylsulfinyl)phenol Cannot Be Substituted


Generic substitution of 2-(Methylsulfinyl)phenol with other ortho-substituted phenols, such as its thioether or sulfonyl analogs, fails due to quantifiable differences in electronic structure and physicochemical properties that dictate function in specific applications [1]. The sulfinyl group's intermediate oxidation state confers distinct hydrogen bonding strength, radical stability, and metal coordination geometry compared to the sulfide or sulfone forms . Furthermore, the ortho-positioned sulfinyl group enables stereoselective enzymatic transformations and chiral ligand synthesis that cannot be replicated by para-substituted regioisomers or achiral analogs [2]. These quantifiable differences necessitate compound-specific selection rather than in-class substitution for research integrity.

2-(Methylsulfinyl)phenol: Evidence vs. Analogs


Enhanced Acidity vs. 2-(Methylthio)phenol

2-(Methylsulfinyl)phenol exhibits significantly enhanced acidity compared to its thioether analog 2-(methylthio)phenol, attributed to the stronger electron-withdrawing inductive effect of the sulfinyl (-S(O)CH₃) group relative to the sulfide (-SCH₃) group [1]. The predicted pKa value of 7.28 for the target compound is approximately two pKa units lower than the 9.22 reported for 2-(methylthio)phenol, representing a ~86-fold increase in acid dissociation constant [2]. This marked difference in proton donor strength directly impacts hydrogen bonding capacity, metal coordination behavior, and solubility profiles in aqueous buffers [1].

pKa prediction electronic effects sulfinyl group

Radical Scavenging vs. Sulfide and Sulfone Analogs

In systematic kinetic studies of sulfur-containing phenolic antioxidants, ortho-sulfinyl phenols such as 2-(Methylsulfinyl)phenol exhibit distinct radical scavenging behavior compared to their sulfide and sulfone analogs . Under EPR spectroscopy conditions (photolytic generation of alkoxyl radicals from di-tert-butyl peroxide in deoxygenated benzene), sulfide and sulfone derivatives produced persistent, interpretable phenoxyl radical spectra with well-resolved hyperfine splitting constants and g-factors [1]. In contrast, sulfoxide 2 gave only weak, transient EPR signals due to competing S(O)-R bond cleavage, consistent with literature reports of sulfinyl radical formation [1]. This mechanistic divergence—O-H hydrogen atom transfer for sulfides/sulfones vs. S-C bond scission for sulfoxides—represents a quantifiable functional differentiation with implications for antioxidant mechanism studies .

antioxidant free radical EPR bond dissociation energy

Stereoselective Enzymatic Synthesis

2-(Methylsulfinyl)phenol serves as a substrate for stereoselective enzymatic transformations that yield enantiomerically pure sulfoxides, a capability absent in achiral ortho-substituted phenol analogs [1]. Specifically, the (S)-enantiomer of 2-(methylsulfinyl)phenol can be generated from 2-(methylthio)phenol via oxidation mediated by Citrobacter braakii DMSO 11 and dimethyldioxirane in phosphate buffer/acetone [1]. The chiral sulfinyl center enables the resulting compound to function as a stereodirecting ligand in asymmetric metal-catalyzed reactions , as demonstrated in platinum(II) complexes where the sulfinyl oxygen coordinates to Pt(II) with defined stereochemistry . This stereochemical functionality is absent in 2-(methylthio)phenol (no stereocenter) and 2-(methylsulfonyl)phenol (tetrahedral sulfur with no lone pair).

asymmetric synthesis biocatalysis chiral sulfoxide enantioselective

Intermediate Lipophilicity vs. Analogs

The predicted octanol-water partition coefficient (LogP) of 2-(Methylsulfinyl)phenol positions it at an intermediate lipophilicity between the more hydrophobic sulfide analog and the more hydrophilic sulfone analog [1]. The measured LogP value of 1.995 for the sulfoxide compound contrasts with the predicted LogP of 2.30 for 2-(methylthio)phenol and the predicted LogP of 1.05 for 2-(methylsulfonyl)phenol [2]. This graded lipophilicity profile directly impacts membrane permeability, chromatographic retention behavior, and biological distribution patterns, with the sulfoxide offering a distinct balance for applications requiring moderate aqueous solubility while retaining sufficient hydrophobicity for membrane interaction [1].

partition coefficient LogP lipophilicity QSAR

2-(Methylsulfinyl)phenol Application Scenarios


Chiral Sulfoxide Ligand for Asymmetric Catalysis

The stereogenic sulfinyl group in 2-(Methylsulfinyl)phenol enables its use as a chiral auxiliary or ligand in asymmetric catalysis, where the (S)-enantiomer can be generated enzymatically and subsequently incorporated into metal complexes such as cis-[Pt(PPh₃)₂(2-(methylsulfinyl)phenolate)₂] for enantioselective transformations . The ortho-hydroxy group provides an additional coordination site, creating bidentate binding motifs not possible with para-substituted regioisomers or non-phenolic sulfoxides.

Sulfinyl Radical Reactivity Probe

2-(Methylsulfinyl)phenol serves as a critical mechanistic probe for distinguishing between O-H hydrogen atom transfer and S-C bond cleavage pathways in antioxidant studies . Its weak and transient EPR signals under radical-generating conditions contrast sharply with the persistent phenoxyl radical spectra observed for sulfide and sulfone analogs, making it the definitive compound for investigating sulfinyl radical generation and chain-breaking antioxidant mechanisms involving sulfoxide moieties .

Precursor for Sulfide and Sulfone Derivatives

The intermediate oxidation state of 2-(Methylsulfinyl)phenol makes it a versatile synthetic hub for accessing both lower (sulfide) and higher (sulfone) oxidation state analogs through controlled reduction or oxidation, respectively . This redox flexibility, combined with its predicted pKa of 7.28 and intermediate LogP of 1.995 [1][2], enables precise tuning of physicochemical properties in structure-activity relationship (SAR) campaigns for medicinal chemistry and agrochemical discovery programs.

Schiff Base Ligand for Metal Complexes

The ortho-hydroxy group of 2-(Methylsulfinyl)phenol facilitates condensation reactions with aldehydes to form sulfoxide-containing Schiff base ligands . These ligands, such as (E)-(((2-(methylsulfinyl phenyl)imino)methyl)-4-nitrophenol (HL1), coordinate to Ru(II) to yield complexes with potential catalytic or therapeutic properties [1]. The sulfinyl oxygen provides an additional Lewis basic site unavailable in the corresponding thioether ligand, enabling N,O,S-tridentate coordination geometries with distinct electronic and steric properties .

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